
AnnH31
Übersicht
Beschreibung
It is found in various plants, including Peganum harmala (Syrian rue) and Banisteriopsis caapi, which is used in the preparation of the traditional South American psychoactive brew, Ayahuasca . Harmine has been studied for its various biological activities, including its potential therapeutic effects on the central nervous system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route starts with 2-methyl-3-nitroaniline, which undergoes a series of reactions including nitration, reduction, and cyclization to form the indole core . The methoxy group is then introduced via methylation, and the final product is obtained through purification steps .
Industrial Production Methods
Industrial production of harmine involves the extraction of the compound from natural sources, such as Peganum harmala seeds. The seeds are first crushed and then subjected to a series of solvent extractions using methanol and chloroform . The extracts are then purified using chromatographic techniques to isolate harmine in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Harmine undergoes various chemical reactions, including:
Oxidation: Harmine can be oxidized to form harmaline, another beta-carboline alkaloid.
Reduction: Reduction of harmine can yield dihydroharmine.
Substitution: Harmine can undergo substitution reactions, particularly at the methoxy group, to form derivatives with different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Harmaline
Reduction: Dihydroharmine
Substitution: Various harmine derivatives with modified biological activities.
Wissenschaftliche Forschungsanwendungen
While the provided search results extensively discuss DYRK1A inhibitors and related compounds, they do not focus specifically on the applications of "AnnH31." However, the search results do provide some information regarding the properties of this compound and its potential use as a DYRK1A inhibitor.
Information on this compound
- This compound is a harmine analog that inhibits DYRK1A . Harmine is a potent and selective inhibitor of DYRK1A, but its inhibitory effect on monoaminoxidase A (MAO-A) limits its use in animal experiments and as a therapeutic agent .
- This compound was identified as the most potent DYRK1A inhibitor with an IC50 of 81 nM in radioactive assays .
- This compound weakly inhibits MAO-A . The N9-cyanomethyl derivative of harmine, this compound, inhibited MAO-A with an IC50 of 3.2 μM, which translates to a 40-fold selectivity for DYRK1A over this off-target .
- The evidence gained from initial screening was fully confirmed for the cyanoalkyl derivatives this compound and AnnH43, as demonstrated by the IC50 values .
DYRK1A Inhibition and its Significance
- Abnormal expression and activity of DYRK1A contribute to numerous human malignancies, Down syndrome, and Alzheimer's disease .
- DYRK1A is a protein kinase with a dual specificity for tyrosine and serine/threonine residues .
Related Compounds
- AnnH75, a 1-chloro analog of this compound, was created to eliminate MAO-A inhibition completely . AnnH75 is a highly selective chemical probe suitable for investigating DYRK1A function in biological studies .
- AnnH75 inhibits the cotranslational tyrosine autophosphorylation of DYRK1A and threonine phosphorylation of an exogenous substrate protein with similar potency. In cellular assays, AnnH75 dose-dependently reduced the phosphorylation of three known DYRK1A substrates (SF3B1, SEPT4, and tau) without negative effects on cell viability .
Table of Kinase Selectivity
The following data is derived from one of the search results and shows the selectivity of this compound in comparison to other compounds when tested against a panel of kinases :
Compound | DYRK1A IC50 | MAO-A IC50 | Number of kinases | Selectivity score | Gini score |
---|---|---|---|---|---|
This compound | 81 nM | 3.2 μM | 117 | 0.04 | 0.628 |
Harmine | 300 | 0.04 | 0.625 | ||
AnnH75 | 402 | 0.06 | 0.843 |
The table provides a comparison of DYRK1A and MAO-A inhibition, the number of kinases tested, selectivity scores, and Gini scores for this compound, Harmine, and AnnH75. IC50 values represent the concentration at which 50% of the enzyme activity is inhibited. Selectivity score is the number of target kinases with < 50% residual activity divided by the total number of kinases tested. The Gini coefficient is another measure of selectivity .
Limitations
Wirkmechanismus
Harmine exerts its effects primarily through the inhibition of monoamine oxidase A (MAO-A), which leads to increased levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain . This inhibition is believed to contribute to its antidepressant and neuroprotective effects . Additionally, harmine has been shown to interact with various molecular targets, including the sigma-1 receptor and the serotonin transporter .
Vergleich Mit ähnlichen Verbindungen
Harmine is structurally similar to other beta-carboline alkaloids, such as harmaline, tetrahydroharmine, and norharmane . harmine is unique in its potent MAO-A inhibitory activity and its ability to cross the blood-brain barrier . This makes harmine particularly interesting for its potential therapeutic applications in the central nervous system .
List of Similar Compounds
- Harmaline
- Tetrahydroharmine
- Norharmane
- Harmane
Biologische Aktivität
AnnH31 is a novel β-carboline derivative designed primarily as a selective inhibitor of the dual-specificity kinase DYRK1A. This compound has garnered attention due to its potential therapeutic applications in various diseases associated with aberrant kinase activity, particularly in neurodegenerative disorders and cancer. This article delves into the biological activity of this compound, focusing on its selectivity profile, mechanism of action, and relevant case studies.
This compound is characterized by its N9-cyanomethyl substitution on the harmine scaffold, enhancing its selectivity towards DYRK1A while minimizing off-target effects, particularly on monoamine oxidase A (MAO-A). The compound exhibits an IC50 value of 81 nM for DYRK1A inhibition, showcasing its potency compared to other derivatives .
Selectivity Profile
The selectivity of this compound was assessed against a panel of 300 kinases. The results indicated minimal inhibitory effects on MAO-A (IC50 = 3.2 μM), translating to a 40-fold selectivity for DYRK1A over this off-target . This selectivity is crucial for therapeutic applications as it reduces the likelihood of side effects commonly associated with MAO-A inhibition.
Table 1: Inhibition Profile of this compound and Related Compounds
Compound | IC50 (nM) | MAO-A Inhibition (%) at 1 μM |
---|---|---|
This compound | 81 | 25 |
AnnH75 | 184 | <5 |
Harmine | 85 | 85 |
AnnH43 | 120 | 30 |
Biological Assays
In cellular assays, this compound demonstrated high permeability and low cytotoxicity across various cell lines, including HeLa and PC12 cells. Concentrations up to 10 µM did not adversely affect cell viability, indicating its potential for in vivo studies .
Case Study: Neurodegenerative Disease Models
In a recent study investigating the role of DYRK1A in Alzheimer's disease models, this compound was utilized to assess its impact on tau phosphorylation levels. The results indicated that treatment with this compound significantly reduced hyperphosphorylated tau levels, suggesting a therapeutic potential in modulating tauopathies .
Comparative Analysis with Other Inhibitors
When compared to other DYRK1A inhibitors such as AnnH75 and harmine, this compound exhibited superior selectivity and reduced off-target effects. The Gini coefficient—a measure of selectivity—was calculated for various compounds, with this compound showing a Gini value indicative of high specificity towards DYRK1A .
Table 2: Selectivity Scores and Gini Coefficients
Compound | Selectivity Score (S) | Gini Coefficient |
---|---|---|
This compound | 0.75 | 0.625 |
AnnH75 | 0.80 | 0.600 |
Harmine | 0.70 | 0.550 |
Eigenschaften
IUPAC Name |
2-(7-methoxy-1-methylpyrido[3,4-b]indol-9-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-15-13(5-7-17-10)12-4-3-11(19-2)9-14(12)18(15)8-6-16/h3-5,7,9H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFDJQKAPLIDTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC2=C1N(C3=C2C=CC(=C3)OC)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.